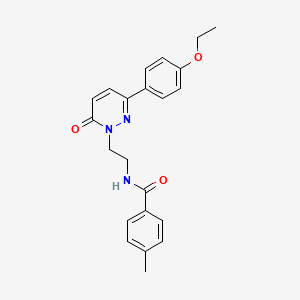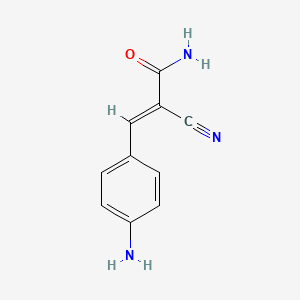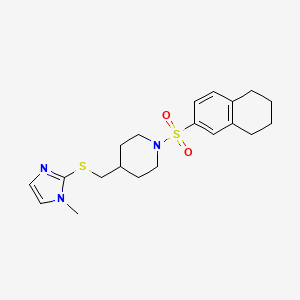
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis generally starts with the preparation of the 3,4-dihydroisoquinoline backbone via Pictet-Spengler cyclization.
Following this, the integration of the dimethylaminophenyl group occurs through nucleophilic substitution reactions.
The final step involves the attachment of the isopropyloxalamide group using carbodiimide coupling agents under mild conditions, typically in an anhydrous solvent environment to prevent hydrolysis.
Industrial Production Methods:
Industrial production scales up these methods using optimized reaction conditions to ensure high yield and purity.
Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The isoquinoline unit can undergo oxidation with agents such as potassium permanganate, yielding various oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds present in the compound.
Substitution: The dimethylaminophenyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Halogens (like bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products:
The oxidation of the isoquinoline moiety produces quinolin-2-one derivatives.
Reduction typically yields saturated aliphatic derivatives.
Substitution reactions often yield halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Serves as a precursor for synthesizing bioactive molecules that target specific receptors.
Medicine: Investigated for its potential therapeutic effects in neurological diseases due to its isoquinoline structure.
Industry: Applied in the development of advanced organic materials and polymers.
Mécanisme D'action
The compound likely interacts with its molecular targets through the functional groups present in its structure.
In biological systems, it may bind to receptors or enzymes, altering their activity.
The isoquinoline and dimethylaminophenyl components are critical for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other isoquinoline derivatives, it stands out due to the unique combination of functional groups.
Similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isopropyloxalamide
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
Each exhibits variations in reactivity and application potential, highlighting the unique attributes of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide.
And there you have it: the detailed article you wanted. What do you think?
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCHKHBKOITJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)



![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)




